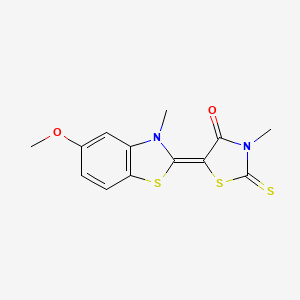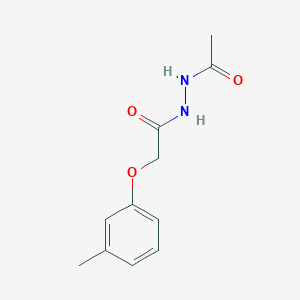
(Z)-N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetyl intermediate.
Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acrylohydrazide Formation: The final step involves the reaction of the hydrazide with 2-chlorobenzaldehyde under basic conditions to form the (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Application in the synthesis of new polymers with desired properties.
Mécanisme D'action
The mechanism of action of (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N’-(2-(4-chlorophenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
- (Z)-N’-(2-(4-methylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
Uniqueness
- Structural Features : The presence of both chloro and dimethyl substituents in (Z)-N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide provides unique steric and electronic properties.
- Reactivity : The specific substituents influence the compound’s reactivity and interaction with various reagents and biological targets.
Propriétés
Formule moléculaire |
C19H18Cl2N2O3 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
(Z)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-(2-chlorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-9-15(10-13(2)19(12)21)26-11-18(25)23-22-17(24)8-7-14-5-3-4-6-16(14)20/h3-10H,11H2,1-2H3,(H,22,24)(H,23,25)/b8-7- |
Clé InChI |
RCSDTQHIIOALFY-FPLPWBNLSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)/C=C\C2=CC=CC=C2Cl |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11689231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)
